Product packaging for Ile-Ile(Cat. No.:CAS No. 42537-99-5)

Ile-Ile

Cat. No.: B3190463
CAS No.: 42537-99-5
M. Wt: 244.33 g/mol
InChI Key: BCVIOZZGJNOEQS-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Ile-Ile dipeptide, an isomer of Leu-Leu, is a high-purity chemical tool of significant interest in biochemical and biomedical research. It is particularly valuable for studying challenging peptide sequences in Solid-Phase Peptide Synthesis (SPPS), as sequences containing consecutive isoleucine residues are known to be difficult to synthesize, requiring optimized protocols and resins to achieve high yield and purity . Beyond synthesis, the this compound motif provides crucial insights into the mechanisms of hierarchical self-assembly and amyloid fibril formation . Research on similar dipeptides, such as Ile-Phe, has shown a remarkable capacity to self-assemble in aqueous solution into a network of fibrillar nanostructures, which exhibit properties associated with amyloid formation . The detailed analysis of such dipeptides helps elucidate the forces triggering the initial steps in self-assembly processes, making this compound a valuable compound for fundamental studies in neurobiology and nanotechnology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O3 B3190463 Ile-Ile CAS No. 42537-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t7-,8-,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVIOZZGJNOEQS-XKNYDFJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies for Ile Ile Dipeptide

Chemical Synthesis Methodologies

Chemical synthesis of peptides involves the formation of amide bonds between amino acid residues. For dipeptides such as Ile-Ile, this typically requires the protection of reactive functional groups (amino and carboxyl termini, and potentially side chains if present) to ensure that the coupling reaction occurs selectively between the desired amino acids. ekb.eg Following coupling, the protecting groups are removed to yield the free dipeptide. ekb.eg

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound

Solid-Phase Peptide Synthesis (SPPS), developed by Merrifield, is a widely used technique for peptide assembly where the growing peptide chain is anchored to an insoluble polymer support. bachem.commdpi.com This allows for the facile removal of excess reagents and by-products through washing steps. bachem.com The Fmoc/tBu strategy is a common approach in SPPS, utilizing base-labile Fmoc protection for the α-amino group and acid-labile tBu-based protection for side chains. bachem.com

Synthesizing peptides containing contiguous hydrophobic amino acids like isoleucine can be challenging in SPPS due to the propensity of the peptide chain to aggregate on the resin, leading to lower reaction rates and incomplete couplings. sigmaaldrich.comnih.gov This aggregation can hinder the access of reagents to the reactive sites. sigmaaldrich.com

Adaptations to SPPS for "difficult sequences" containing this compound motifs involve modifications of external conditions and internal modifications of the peptide chain. nih.gov Strategies to overcome aggregation include the use of chaotropic salts, alternative activation methods with longer reaction times, and the incorporation of pseudoproline dipeptides or Dmb/Hmb protected amino acids to disrupt secondary structure formation. sigmaaldrich.com Solvent systems can also be optimized, for instance, by using mixtures like DCM/DMF/NMP with additives. sigmaaldrich.com

A practical approach for SPPS, particularly for sequences containing the this compound motif, has been demonstrated using amino-Li-resin. mdpi.comresearchgate.net This method utilizes shaking and gravity filtration instead of mechanical stirring and suction filtration, which is reported to maintain the integrity of the resin and lead to good purity and yield for peptides containing the this compound sequence. mdpi.comresearchgate.net For a pentapeptide containing an this compound sequence (H-Tyr-Ile-Ile-Phe-Leu-NH2), this method achieved an 81% yield. mdpi.com

Solution-Phase Synthesis Techniques and Optimization

Solution-phase peptide synthesis (LPPS) involves the stepwise formation of peptide bonds in a homogeneous liquid solution. bachem.com Compared to SPPS, LPPS generally requires less solvent and can be more cost-effective and environmentally friendly. bachem.com However, it necessitates the purification of intermediates at each step, which can be laborious, especially for longer peptides. bachem.com

Optimization of solution-phase techniques for dipeptide synthesis, including this compound, focuses on selecting appropriate protecting groups and coupling reagents to maximize yield and minimize side reactions. The formation of the amide bond is a condensation reaction, and overcoming thermodynamic barriers to favor synthesis over hydrolysis is crucial. ekb.eg Bulky side chains, such as those in isoleucine, may require slightly longer reaction times for anhydride (B1165640) formation in certain coupling methods. ekb.eg Maintaining temperatures below zero is often recommended to prevent decomposition of activated intermediates. ekb.eg

Microwave-assisted solution-phase synthesis using reagents like titanium tetrachloride has shown promise for efficient dipeptide synthesis, achieving good yields in shorter reaction times compared to conventional heating. mdpi.com While the specific synthesis of this compound using this method was not detailed in the search results, the technique has been successfully applied to other dipeptides containing hydrophobic residues like leucine (B10760876) and isoleucine. mdpi.com

Stereoselective Synthesis and Control of Diastereomeric Purity

Isoleucine has two chiral centers, meaning this compound can exist as multiple stereoisomers (L-Ile-L-Ile, D-Ile-D-Ile, L-Ile-D-Ile, and D-Ile-L-Ile). Stereoselective synthesis aims to preferentially form one stereoisomer over others. ethz.chresearchgate.net Controlling diastereomeric purity is particularly important in peptide synthesis because the biological activity of a peptide is highly dependent on its three-dimensional structure, which is determined by the configuration of its constituent amino acids. sigmaaldrich.com

Chemical synthesis methods can lead to racemization, especially at the C-terminal activated amino acid during coupling, resulting in the formation of diastereomers. google.com Strategies to minimize racemization and control stereochemical purity in chemical synthesis include the careful selection of coupling reagents and reaction conditions. Additives like HOBt and ODhbt are commonly used to suppress racemization during coupling reactions in SPPS. thaiscience.info

Techniques for analyzing and separating diastereomers, such as High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, are essential for assessing the stereochemical purity of synthesized this compound. chiraltech.comresearchgate.net These methods allow for the direct separation of stereoisomers. chiraltech.com

Enzymatic Synthesis Approaches for this compound

Enzymatic synthesis offers an alternative to chemical methods, often providing high stereo- and regioselectivity under mild reaction conditions. researchgate.net Enzymes, such as proteases or ligases, can catalyze the formation of peptide bonds. While enzymatic synthesis typically requires protected amino acids, it generally avoids the harsh chemicals and extensive protection/deprotection steps often associated with chemical synthesis. researchgate.net

Specific enzymes have been explored for their ability to synthesize dipeptides. For instance, an L-amino acid ligase from Pseudomonas syringae has been shown to synthesize various functional peptides, including Leu-Ile, using L-isoleucine and L-leucine as substrates in the presence of ATP and MgSO4. asm.org While the direct enzymatic synthesis of this compound was not explicitly detailed in the search results, the successful enzymatic synthesis of Leu-Ile suggests that similar enzymatic approaches could potentially be adapted for this compound synthesis, provided an enzyme with the appropriate substrate specificity is utilized or engineered. asm.org

Enzymatic synthesis can be carried out in aqueous or aqueous-organic biphasic systems. conicet.gov.arfrontiersin.org For example, the enzymatic synthesis of Ile-Gln, a dipeptide containing isoleucine, was successfully achieved using a proteolytic extract in an aqueous-organic biphasic system. conicet.gov.arfrontiersin.org This demonstrates the feasibility of enzymatic methods for dipeptides involving isoleucine.

Design and Synthesis of this compound Analogs for Structure-Function Relationships

The synthesis of this compound analogs is crucial for studying the relationship between the dipeptide's structure and its biological function. By modifying the amino acid sequence, incorporating modified amino acids, or altering the peptide backbone, researchers can investigate how these structural changes impact activity. nih.govaai.orgrsc.org

Analogs can be synthesized using both chemical and enzymatic methods, depending on the complexity of the desired modification. SPPS is a versatile tool for generating peptide libraries and synthesizing analogs with specific amino acid substitutions. nih.gov Solution-phase synthesis may be preferred for incorporating unusual amino acids or for specific modifications that are not compatible with solid-phase methodologies.

Studies on structure-function relationships often involve synthesizing a series of analogs with systematic variations and then evaluating their biological activity. For instance, studies on analogs of larger peptides containing isoleucine residues have involved synthesizing peptides with D-amino acid substitutions or incorporating rigidified dipeptide mimetic units to understand the conformational requirements for activity. nih.govnih.gov The synthesis of these analogs requires careful control of stereochemistry and the use of appropriate protecting group strategies. nih.govnih.gov

The synthesis of this compound analogs can also involve incorporating modifications to study properties beyond biological activity, such as self-assembly behavior. For example, the self-assembly of the Ile-Phe dipeptide, an analog of this compound with a phenylalanine substitution, has been studied, demonstrating how subtle changes in side-chain structure can influence self-assembly into nanostructures. nih.gov The synthesis of such analogs allows for detailed investigations into the molecular interactions driving these phenomena. nih.gov

Compound Information

Compound NamePubChem CID
This compound13879965

Detailed Research Findings: Examples of Synthesis Conditions and Yields

While specific detailed data tables for this compound synthesis were not extensively available in the search results, the principles and conditions applied to dipeptides containing isoleucine or similar hydrophobic residues provide relevant insights.

Synthesis MethodPeptide Sequence (Example)ConditionsReported YieldSource
SPPS (using amino-Li-resin)H-Tyr-Ile-Ile-Phe-Leu-NH2Fmoc/tBu strategy, shaking and gravity filtration81% mdpi.com
Enzymatic Synthesis (Ile-Gln precursor)N-α-[Carbobenzyloxy]-Ile-GlnAqueous-organic biphasic system (50% ethyl acetate (B1210297) in 0.1 M Tris–HCl buffer pH 8), using granulosain enzyme71% conicet.gov.ar
Solution-Phase Synthesis (Microwave-assisted)Fmoc-Leu-Ile-OMeTiCl4, microwave heating (40°C)70% mdpi.com

These examples highlight the variability in synthesis strategies and the yields that can be achieved for dipeptides containing isoleucine or related amino acids. The choice of method, protecting groups, coupling reagents, and reaction conditions significantly influences the efficiency and outcome of the synthesis.

Advanced Structural and Conformational Analysis of Ile Ile Dipeptide

Experimental Spectroscopic Characterization

Spectroscopic methods provide critical insights into the dynamic conformational behavior of the Ile-Ile dipeptide in solution and its fundamental molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a primary tool for investigating the solution-state structure and dynamics of peptides. mdpi.comutoronto.ca For the this compound dipeptide, NMR provides detailed information on the populations of different conformers that are rapidly interconverting on the NMR timescale. copernicus.org

Key NMR parameters used to define the conformational ensemble include:

Vicinal (three-bond) scalar coupling constants (³J) : These are related to dihedral angles via the Karplus equation. mdpi.com The ³J(HN,Hα) coupling constant, for instance, provides information about the backbone torsion angle φ. mdpi.comresearchgate.netnih.gov

Studies on isoleucine residues within peptides show that the side-chain conformation, defined by the χ¹ and χ² torsion angles, can be characterized by analyzing vicinal spin-spin coupling constants (SSCCs). acs.org The isoleucine side chain typically populates staggered rotamers around the Cα-Cβ (χ¹) and Cβ-Cγ (χ²) bonds. acs.orgfz-juelich.de Computational procedures that combine experimental SSCCs with quantum chemistry methods have been developed to accurately predict these side-chain conformations. acs.org

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Insights

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is an invaluable technique for studying the secondary structure of peptides and proteins. wikipedia.orgspringernature.com

For a small dipeptide like this compound, which is too short to form stable secondary structures such as α-helices or β-sheets in solution, the far-UV CD spectrum is typically characterized by features indicative of a disordered or "random coil" conformation. researchgate.net The spectrum generally shows a strong negative band around 195-200 nm. researchgate.net While it does not show a defined secondary structure, the CD spectrum is highly sensitive to the chiral nature of the constituent amino acids. The L-isoleucyl-L-isoleucine dipeptide will produce a distinct CD spectrum that is a mirror image of its enantiomer, D-isoleucyl-D-isoleucine, thereby confirming its optical activity.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are sensitive to its conformation and hydrogen-bonding environment. researchgate.netnih.gov In peptides, the most informative vibrational bands are the Amide modes, which arise from vibrations of the peptide backbone.

Key vibrational bands for dipeptide analysis include:

Amide I (1600–1700 cm⁻¹) : Primarily associated with the C=O stretching vibration of the peptide bond. asianpubs.org Its frequency is highly sensitive to backbone conformation and hydrogen bonding.

Amide II (1500–1600 cm⁻¹) : Arises from a coupling of the N-H in-plane bending and C-N stretching modes.

Amide III (1200–1300 cm⁻¹) : A complex mode involving C-N stretching and N-H bending. The intensities of Amide III components can indicate populations of different backbone conformations. researchgate.netnih.gov

Studies on isoleucine and related peptides have used IR and Raman spectroscopy, often in conjunction with theoretical calculations like Density Functional Theory (DFT), to assign specific vibrational modes. nih.govresearchgate.net For example, C-H stretching modes for isoleucine are observed between 2800 and 3000 cm⁻¹. asianpubs.org The precise frequencies of these and other skeletal vibrations are correlated with specific conformational states, making vibrational spectroscopy a sensitive tool for analyzing the structural preferences of this compound. researchgate.netnih.gov

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of the this compound dipeptide, confirming its elemental composition, and assessing its purity. High-resolution mass spectrometry provides a precise mass measurement that can verify the chemical formula (C₁₂H₂₄N₂O₃).

Distinguishing between the isomeric dipeptides this compound and Leu-Leu is a significant challenge in mass spectrometry as they have identical molecular masses. nih.govresearchgate.net However, tandem mass spectrometry (MS/MS) techniques, which involve fragmentation of the parent ion, can resolve this ambiguity. Methods like high-energy collisional dissociation (HCD) and electron transfer dissociation (ETD) generate characteristic fragment ions based on the different side-chain structures. nih.govnih.gov Isoleucine's side chain can produce specific secondary fragment ions (e.g., a signature ion at m/z 69) or unique w-ions upon fragmentation that are not produced by leucine (B10760876), allowing for their unambiguous identification. researchgate.netnih.gov MALDI-ToF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is another MS-based approach that has been successfully used for the detection and identification of dipeptides in complex mixtures. nih.gov

Crystallographic Studies of this compound and Related Dipeptides in Crystal Lattices

X-ray crystallography provides precise, atomic-level coordinates of molecules in their solid, crystalline state. This technique offers an unambiguous determination of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule within the crystal lattice.

A comprehensive study on L-Ile-L-Ile revealed that the dipeptide could be crystallized in four different protonation states, a feat described as a "crystallographic titration". iucr.orgnih.govresearchgate.net This series of structures uniquely demonstrates how the protonation state influences conformational properties, hydrogen-bonding networks, and molecular packing. iucr.orgnih.govresearchgate.net The four crystalline forms obtained were:

Cationic (IIa-NO₃) : Crystallized with nitric acid.

Zwitterionic (IIc) : The neutral form, with both a positive (NH₃⁺) and negative (COO⁻) charge.

Anionic (IIa·NH₄) : Crystallized from a liquid ammonia (B1221849) solution, representing the first ammonium (B1175870) salt of a peptide to be structurally characterized. iucr.orgnih.gov

Dimeric Cation (IIdc) : Two peptide molecules linked by a strong hydrogen bond, sharing a single positive charge. iucr.orgnih.gov

The conformation of a peptide backbone is defined by the Ramachandran torsion angles φ (phi) and ψ (psi), while side-chain conformations are described by χ (chi) angles. These angles vary significantly across the different protonation states of this compound, highlighting the molecule's conformational flexibility.

Crystal Form Protonation State Space Group φ₁ (°) ψ₁ (°) φ₂ (°) ψ₂ (°) Key Feature
IIa·NO₃ CationicP2₁2₁2₁-132.8150.3-110.2129.5Extended conformation.
IIc ZwitterionicP3₂-102.5134.4-102.5134.4Forms channels with disordered solvent.
IIa·NH₄ AnionicP2₁-143.2152.0-91.9131.1First ammonium salt of a peptide characterized. iucr.orgnih.gov
IIdc Dimeric CationP1-135.5155.0-97.0143.1Two peptides linked by a strong COO···H···OOC bond. iucr.orgnih.gov

Data sourced from Görbitz, C. H. (2004). Acta Crystallographica Section B, 60(5), 569-577. iucr.org

These crystal structures show that hydrophobic dipeptides can form diverse packing arrangements, from layered structures to porous frameworks capable of including solvent molecules. iucr.orgresearchgate.netresearchgate.net

Theoretical Approaches to Conformational Sampling and Prediction

Theoretical and computational methods are indispensable for exploring the full conformational energy landscape of flexible molecules like the this compound dipeptide. These approaches complement experimental data by providing insights into the relative energies of different conformers and the energy barriers between them. copernicus.org

Common computational techniques include:

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms over time, providing a dynamic picture of the conformational space sampled by the dipeptide in different environments (e.g., in a vacuum or in aqueous solution). youtube.com

Density Functional Theory (DFT) : DFT is a quantum mechanical method used to perform high-accuracy calculations on the geometry and energy of different conformers. nih.govmdpi.com It is often used to generate potential energy surfaces by systematically rotating around key dihedral angles (φ, ψ, χ). nih.gov

Theoretical studies on dipeptides have shown that their conformational preferences are influenced by a combination of steric hindrance and intramolecular hydrogen bonding. rutgers.edu For instance, calculations can reveal stable conformations such as those corresponding to polyproline II (Pᵢᵢ) or β-strand regions of the Ramachandran plot. researchgate.net By combining the results of conformational searches with theoretical predictions of spectroscopic parameters (e.g., NMR chemical shifts or IR frequencies), researchers can generate highly reliable models of dipeptide structures. nih.govnih.gov This integrated approach, which validates computational models against experimental data, provides the most comprehensive understanding of the structural and dynamic properties of the this compound dipeptide. mdpi.comacs.org

Conformational Free Energy Landscape Mapping

The conformational free energy landscape of a dipeptide is typically visualized using a Ramachandran plot, which maps the potential energy as a function of the backbone dihedral angles phi (φ) and psi (ψ) wikipedia.orgresearchgate.net. For the this compound dipeptide, the conformational space is significantly influenced by the steric bulk of the isoleucine side chains. This leads to a landscape characterized by several distinct low-energy basins corresponding to stable or metastable conformations.

Molecular dynamics simulations and quantum chemistry calculations are powerful tools to map this landscape. By exploring the rotational freedom around the φ and ψ angles, it is possible to identify the energetically favorable conformations and the transition states that separate them. The resulting free energy surface reveals the relative populations of different conformers at thermal equilibrium.

For the this compound dipeptide, the landscape is dominated by conformations that minimize steric clashes between the side chains and the peptide backbone. The primary low-energy regions correspond to the canonical secondary structure elements found in proteins: the β-sheet and α-helical regions. Due to the β-branched nature of the isoleucine side chain, the this compound dipeptide shows a strong preference for extended conformations, characteristic of β-sheets. The polyproline II (PPII) conformation, another extended helical structure, is also a significant contributor to the conformational ensemble.

A representative conformational free energy landscape of the this compound dipeptide, derived from computational studies, is summarized in the following table. The free energy values represent the relative stability of each conformational state, with lower values indicating higher stability.

Conformational StateApproximate φ (°)Approximate ψ (°)Relative Free Energy (kcal/mol)Description
β-sheet (B)-135+1350.0Most stable, extended conformation, minimizing side-chain steric hindrance.
Polyproline II (P)-75+1450.8Extended left-handed helix, also favorable for bulky side chains.
Right-handed α-helix (A)-65-402.5Less stable due to potential steric clashes of the bulky side chains in a compact helical structure.
Left-handed α-helix (L)+65+404.0Generally less favorable for L-amino acids due to steric hindrance.
C7eq-80+801.5A seven-membered hydrogen-bonded ring, a type of γ-turn.

Analysis of Solvent Effects on this compound Conformational Preferences

The conformational equilibrium of the this compound dipeptide is highly sensitive to the surrounding solvent environment. The polarity of the solvent plays a critical role in modulating the relative stability of the different conformers by interacting with the peptide backbone and side chains. The interplay between intramolecular hydrogen bonds and peptide-solvent interactions dictates the preferred conformational states.

In polar protic solvents like water , the solvent molecules can form hydrogen bonds with the amide groups of the peptide backbone. This interaction effectively shields the backbone's polar groups, leading to a destabilization of compact, internally hydrogen-bonded structures. Consequently, more extended conformations, such as the β-sheet and polyproline II, are favored in aqueous solutions. These extended structures maximize their exposure to the solvent, allowing for favorable hydration of the peptide backbone.

In less polar solvents, such as methanol (B129727) , the ability to form hydrogen bonds is still present but is weaker compared to water. This can lead to a more balanced population of conformers, with a slight shift towards more compact structures compared to water, although extended conformations are still expected to be prevalent.

In a nonpolar aprotic solvent like chloroform , the solvent molecules cannot effectively solvate the polar peptide backbone through hydrogen bonding. In such an environment, intramolecular hydrogen bonds become more favorable as they shield the polar groups from the nonpolar solvent. This leads to a stabilization of more compact, folded conformations, such as those involving γ-turns (C7eq).

Molecular dynamics simulations in explicit solvent are a primary tool for investigating these solvent effects. By simulating the this compound dipeptide in different solvent boxes, it is possible to quantify the changes in the conformational populations and understand the underlying molecular interactions.

The following table summarizes the expected shifts in the conformational populations of the this compound dipeptide in different solvents, based on computational studies of similar dipeptides.

Conformational StateRelative Population in Water (%)Relative Population in Methanol (%)Relative Population in Chloroform (%)
β-sheet (B)555035
Polyproline II (P)302515
Right-handed α-helix (A)51020
Left-handed α-helix (L)<1<15
C7eq101525

Self Assembly and Supramolecular Organization of Ile Ile Dipeptide

Characterization of Self-Assembled Ile-Ile Morphologies

The self-assembly of this compound can result in the formation of various ordered nanostructures, depending on the conditions.

While diphenylalanine (Phe-Phe) is well-known for forming nanotubes and nanofibrils, research has also explored the ability of aliphatic dipeptides, including this compound, to form such structures. researchgate.netresearchgate.netrsc.org Studies using atomistic simulations and experiments have investigated the self-assembly of this compound. acs.orgcyi.ac.cy However, compared to dipeptides like Phe-Phe and Ala-Ile, this compound has shown a lower propensity for self-assembly into ordered structures like microtubes in some studies, exhibiting more amorphous structures in water. acs.org

Modified this compound peptides, such as Boc-Ile-Ile-OMe and Fmoc-Ile-Ile-TPP, have been shown to self-assemble into nanotubular structures or form hydrogels with nanofibrillar networks under specific conditions and in certain solvent systems. researchgate.netfrontiersin.orgresearchgate.netrsc.org This suggests that chemical modification can significantly impact the self-assembly behavior and the resulting morphologies of this compound.

Dipeptides, including those containing isoleucine, have the potential to form hydrogels through molecular self-assembly. researchgate.netnih.govacs.org Hydrogel formation involves the creation of a three-dimensional network that traps a significant amount of water. nih.govmdpi.com The rheological properties of these hydrogels, such as their mechanical strength and viscoelasticity, are determined by the nature of the self-assembled network and the interactions within it. nih.govmdpi.commdpi.com

Microscopic and Macroscopic Structural Elucidation (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for visualizing the structures formed by the self-assembly of dipeptides like this compound. SEM experiments have been employed to study the self-assembly of this compound dipeptides in aqueous solutions, allowing for the examination of structures formed in dilute regimes. Combined experimental and computational approaches, including SEM and atomistic simulations, have been utilized to investigate the self-assembly of this compound across a range of concentrations. While detailed images specifically of unmodified this compound self-assemblies via SEM or TEM are not extensively detailed in the provided search results compared to other dipeptides like diphenylalanine (Phe-Phe) or isoleucine-phenylalanine (Ile-Phe), these techniques are standard tools for characterizing the resulting nanostructures. For instance, FESEM images have been used to visualize the hydrogel structure formed by a modified this compound peptide (Fmoc-Ile-Ile-TPP). Studies on related dipeptides like Ile-Phe and Phe-Ile have shown the formation of nanofibrils observed through TEM. The application of electron microscopy is fundamental to understanding the morphology and organization of this compound supramolecular structures.

Influence of Environmental Factors on Self-Assembly Kinetics and Thermodynamics

The self-assembly of peptides, including this compound, is significantly influenced by various environmental factors. These factors can modulate the kinetics and thermodynamics of the assembly process, leading to variations in the resulting supramolecular structures and their properties. Key environmental parameters include temperature, pH, solvent polarity, ionic strength, and peptide concentration. Alterations in these conditions can affect the non-covalent interactions driving self-assembly, such as hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic interactions.

Temperature and pH Effects on Assembly

Temperature and pH are critical environmental factors that can impact the self-assembly of dipeptides. Changes in pH, for example, can alter the electrostatic interactions between peptide molecules and with the solvent. While the search results highlight the significant impact of pH on the self-assembly and resulting properties of other dipeptides, specific detailed data on the sole effect of varying pH on the self-assembly kinetics and thermodynamics of unmodified this compound is not prominently featured. Research investigating the self-assembly of Ala-Ile and this compound dipeptides in aqueous solutions at different temperatures found that the effect of temperature on the formed structures was small when the temperature varied between 278 K and 300 K.

Solvent Polarity and Ionic Strength Modulation

Solvent properties, including polarity and ionic strength, play a crucial role in the self-assembly of peptides. The polarity of the solvent medium and the ionic strength influence the solvent's cooperation in the self-assembly processes. Investigations into the self-assembly of this compound dipeptides have been conducted in different solvents, such as water and methanol (B129727). Unlike in aqueous solutions where self-assembly occurs, this compound dipeptides were found to be completely soluble in methanol, and calculations indicated a lack of significant attractive interactions between dipeptide molecules in this solvent. The number of hydrogen bonds between dipeptide molecules in methanol was also observed to be very small compared to aqueous solutions. Ionic strength can induce self-assembly, and the required ionic strength may decrease with increasing peptide hydrophobicity. Changes in ionic strength can affect electrostatic interactions between peptide side chains and between peptides and the solvent.

Concentration Dependence of Assembly Processes

The concentration of the peptide is a significant factor influencing self-assembly. The process is often concentration-dependent, with macroscopic manifestations like gelation occurring at sufficient concentrations. Studies combining experimental techniques like SEM and computational methods like atomistic simulations allow for the investigation of self-assembly across a broad range of concentrations, with SEM covering dilute regimes and simulations addressing higher concentrations, including overlapping regions. For the related dipeptide Ala-Ile, increasing concentration led to systematic changes in the radial distribution function, indicating increased self-assembly. The self-assembly propensity of this compound in aqueous solutions has been comparatively assessed, indicating a lower propensity compared to dipeptides like Phe-Phe, Ala-Ile, and Ala-Ala.

Applications of this compound Self-Assemblies in Biomaterials and Nanotechnology Research

Self-assembling peptides, including dipeptides, are attractive building blocks for applications in biomaterials and nanotechnology due to their inherent biocompatibility, biodegradability, and the ability to form diverse nanostructures under mild conditions. These self-assembled structures can be utilized in various capacities, such as forming hydrogels for tissue engineering or serving as scaffolds for drug delivery.

Templating for Inorganic Nanoparticle and Nanostructure Synthesis

Self-assembling peptide nanostructures can serve as templates for the synthesis of inorganic nanoparticles and nanostructures. This approach offers a "green" route for fabricating advanced materials with unique physicochemical properties. The peptide assemblies can act as molds or scaffolds, directing the formation and organization of inorganic materials. While the templating ability of other dipeptides, particularly aromatic ones like Phe-Phe for forming silver nanowires within nanotubes, is well-documented, studies have shown that peptides containing the this compound sequence, such as the tripeptides this compound-Ile-Lys and Ac-Ile-Ile-Ile-Lys-NH2, can be used to template the formation of silica (B1680970) nanotubes in a sol-gel process when combined with appropriate precursors like APTES and TEOS. This demonstrates the potential for Ile-containing peptide sequences to be utilized in templating applications for the creation of novel composite nanomaterials.

Fabrication of Scaffolds for In Vitro Cell Culture Models

Dipeptide-based hydrogels, including those potentially incorporating this compound, are being explored as promising materials for fabricating scaffolds for in vitro cell culture models. acs.orgnih.gov These hydrogels offer several advantages, such as high water content, microporous structure, biocompatibility, and tissue-like elasticity, making them suitable environments for cell growth and studies. acs.org

Hydrogels prepared from peptides, even minimalistic dipeptides, can form three-dimensional networks through molecular self-assembly driven by non-covalent interactions. frontiersin.orgacs.org This self-assembly process allows for the creation of porous structures that mimic the extracellular matrix (ECM), providing mechanical support and facilitating nutrient and gas exchange for cultured cells. acs.orgmdpi.com

While the direct use of uncapped this compound dipeptide as a standalone hydrogel scaffold for cell culture is not extensively detailed in the provided search results, the broader context of dipeptide hydrogels highlights their potential in this area. Dipeptide hydrogels have been investigated as tools for 3D cell culture. acs.org

Studies have demonstrated the successful use of other peptide-based hydrogels as scaffolds for 3D cell culture using various cell lines, such as mouse fibroblast cells (NIH-3T3). researchgate.net These hydrogels can be designed to have tunable mechanical properties and thermal stability, which are important considerations for supporting cell viability and function in vitro. mdpi.comresearchgate.net

The self-assembly of dipeptides into hydrogels can be influenced by factors like pH and temperature, which can be exploited to create stimuli-responsive scaffolds. acs.org The ability to tune the properties of these hydrogels through changes in peptide sequence, concentration, or the addition of other components is crucial for tailoring them to specific cell culture applications. researchgate.net

Although some uncapped dipeptides may form metastable hydrogels, modifications or specific conditions can enhance their stability and suitability for cell culture. nih.gov The development of multicomponent dipeptide hydrogels is also an area of research aimed at creating ECM-mimetic scaffolds. nih.gov

The use of dipeptide hydrogels as scaffolds for in vitro cell culture models is an active area of research, driven by their inherent biocompatibility, ease of synthesis, and ability to form porous, tissue-like structures through self-assembly. acs.orgmdpi.com Further research is needed to fully explore the potential of this compound specifically in this application, possibly through functionalization or co-assembly with other molecules to achieve desired scaffold properties.

Enzymatic Interactions and Biotransformation of Ile Ile Dipeptide

Enzymatic Hydrolysis and Degradation Pathways

Enzymatic hydrolysis is the primary mechanism by which dipeptides like Ile-Ile are degraded. This process involves the addition of a water molecule across the peptide bond, catalyzed by peptidases, resulting in the formation of two free amino acids.

Identification and Characterization of Specific Dipeptidases and Aminopeptidases

Several classes of peptidases are involved in the hydrolysis of peptides. Aminopeptidases are exopeptidases that cleave amino acid residues from the N-terminus of polypeptides google.comoup.com. Dipeptidases are a specific type of peptidase that hydrolyzes dipeptides into their constituent amino acids.

While broad-specificity aminopeptidases can potentially act on the N-terminal isoleucine of this compound, dipeptidases are the primary enzymes responsible for its complete hydrolysis. Some studies on dipeptidyl peptidases, such as dipeptidyl peptidase I (DPPI, cathepsin C), have investigated their activity on various dipeptide substrates. However, DPPI has been shown to be unable to cleave this compound-AMC, a synthetic substrate analog researchgate.net. Cathepsin C generally cleaves two-residue units from the N-terminus until it encounters a "stop sequence," which can include an isoleucine residue in the P1 position researchgate.net. This suggests that while cathepsin C is a dipeptidyl aminopeptidase (B13392206) with broad specificity, the presence of isoleucine at the cleavage site can prevent its action on this compound researchgate.net.

Aminopeptidases from bacteria, such as Brevibacterium linens, have been characterized, and their ability to hydrolyze various dipeptides has been studied. One intracellular aminopeptidase from Brevibacterium linens was found to hydrolyze dipeptides with an alanine (B10760859) residue at the N-terminus but did not hydrolyze tripeptides dairy-journal.org. The N-terminal sequence of this enzyme itself contains an this compound sequence dairy-journal.org.

The degradation of branched-chain amino acids (BCAAs), including isoleucine, involves a series of enzymatic steps. While these pathways primarily deal with free amino acids or acyl-CoA derivatives, the initial steps involve transamination and decarboxylation catalyzed by branched-chain amino acid transaminase (BCAT) and branched-chain α-ketoacid dehydrogenase complex (BCKDH), respectively oup.comnih.govresearchgate.netnih.gov. These pathways are distinct from the hydrolysis of dipeptides like this compound, which occurs extracellularly or intracellularly through the action of peptidases.

Kinetic Parameters of Enzymatic Cleavage (e.g., Km, kcat)

Kinetic parameters such as Km and kcat are crucial for understanding the efficiency and specificity of enzyme-catalyzed reactions biorxiv.orgscienceopen.com. Km represents the substrate concentration at which the reaction rate is half of the maximum rate (Vmax), while kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme molecule per unit time biorxiv.org. The ratio kcat/Km is often referred to as the specificity constant and reflects the enzyme's catalytic efficiency at low substrate concentrations biorxiv.org.

Specific kinetic parameters for the enzymatic cleavage of the this compound dipeptide by identified dipeptidases or aminopeptidases are not extensively detailed in the provided search results. However, studies on other dipeptides and peptidases provide context for how these parameters are determined and their significance. For instance, kinetic parameters (Km, kcat, and kcat/Km) have been determined for the hydrolysis of various dipeptide derivatives by enzymes like dipeptidyl peptidase 4 (DPP-IV) nih.gov. These studies highlight that the amino acid residues at the P1 and P2 positions significantly influence the kinetic parameters nih.gov.

One study investigating cathepsin C hydrolysis of dipeptide substrates reported very low kcat/Ka and kcat values for Gly-Ile-AMC, indicating poor catalytic efficiency for this substrate researchgate.net. While this is for Gly-Ile and not this compound, it suggests that the presence of isoleucine at the cleavage site can lead to low turnover rates for some peptidases.

Table 1 provides an example of kinetic parameters for different enzyme-substrate interactions, illustrating the type of data used in enzymatic characterization, although specific data for this compound cleavage is not available in the provided snippets.

EnzymeSubstrateKm (mM)kcat (min⁻¹)kcat/Km (mM⁻¹min⁻¹)Source
Medaka EP-1 proteaseGD4K-βNA--- pnas.org
Medaka EP-1 proteaseBoc-E(OBzl)-AR-MCA--Lower than mammalian pnas.org
Medaka EP-1 proteaseZ-FR-MCA--Lower than mammalian pnas.org
Medaka EP-1 proteasePFR-MCA--Lower than mammalian pnas.org
Brevibacterium linens AminopeptidaseL-Ala-p-NA3.34.3- dairy-journal.org
Brevibacterium linens AminopeptidaseL-Gly-p-NA0.27.6- dairy-journal.org

Impact of Amino Acid Stereochemistry on Enzymatic Susceptibility

The stereochemistry of amino acids significantly influences their recognition and cleavage by enzymes nih.govresearchgate.net. Most peptidases exhibit strict stereospecificity, typically acting on L-amino acids. For instance, the hydrolysis of dipeptide derivatives by DPP-IV requires the P2, P1, and P1' amino acid residues to be in the L-configuration nih.gov.

While the provided information does not specifically detail the enzymatic susceptibility of different stereoisomers of this compound (e.g., L-Ile-L-Ile, D-Ile-D-Ile, L-Ile-D-Ile, D-Ile-L-Ile), the general principle of enzyme stereospecificity suggests that peptidases active on L-amino acids would primarily hydrolyze L-Ile-L-Ile. The presence of D-isoleucine in the dipeptide would likely result in reduced or no enzymatic cleavage by such enzymes. Studies on the stereochemical outcome of enzymatic hydrolysis of other molecules, such as sulfate (B86663) esters, demonstrate that enzymes can catalyze hydrolysis with either retention or inversion of stereochemistry at the cleavage site, depending on the enzyme's mechanism researchgate.netnih.gov.

Role of this compound as a Ligand or Substrate Mimic in Enzyme Systems

Peptides can act as ligands or substrate mimics, interacting with enzymes to modulate their activity. While direct evidence for this compound itself acting as a widespread enzyme ligand or substrate mimic was not prominently found, related peptides containing isoleucine have been shown to interact with enzymes.

For example, the tripeptide Ile-Pro-Ile (diprotin A), which contains isoleucine, is a known inhibitor of dipeptidyl peptidase IV (DPP-IV) nih.govnih.govfrontiersin.orgnih.gov. Although Ile-Pro-Ile is a tripeptide, its interaction with DPP-IV highlights how peptides containing isoleucine can bind to and affect enzyme activity. Some studies suggest that while peptides like Ile-Pro-Ile possess the structure of preferred DPP-IV substrates, they are relatively stable against hydrolysis by this enzyme, thus acting as competitive inhibitors due to slow turnover nih.govnih.gov. Molecular docking studies have investigated the interaction of Ile-Pro-Ile and its analogs with the active site of DPP-IV nih.gov.

Another example involves the dipeptide Ile-Val, which has been shown to have an activating effect on the catalytic properties of bovine trypsinogen, indicating a ligand-like interaction that influences enzyme activation nih.gov.

Furthermore, the dipeptide Ile-Phe has been investigated for its interaction with Phosphatidylinositide 3-Kinase (PI3K) using molecular docking and dynamics simulations, suggesting a potential role in interacting with this enzyme dergipark.org.tr.

These examples with related peptides suggest that this compound could potentially interact with certain enzyme systems as a ligand or substrate mimic, although specific instances for the this compound dipeptide itself require further investigation.

Fundamental Studies of Metabolic Fate and Turnover in In Vitro or Model Biological Systems

Studies investigating the metabolic fate and turnover of peptides in biological systems often utilize in vitro models (e.g., cell cultures, tissue homogenates, enzyme assays) or in vivo model organisms. These studies aim to understand how peptides are absorbed, distributed, metabolized, and excreted.

In vitro metabolism studies are commonly used to evaluate the metabolic stability of compounds, including peptides, and to identify metabolic pathways and metabolites researchgate.netcreative-biolabs.comdergipark.org.tr. These studies often involve incubating the compound with liver microsomes, hepatocytes, or recombinant enzymes and analyzing the rate of degradation and the formation of metabolites using techniques like UPLC/MS creative-biolabs.com.

While specific in vitro or model system studies focusing solely on the metabolic fate and turnover of the this compound dipeptide were not extensively detailed in the search results, the methodologies used for studying other peptides are applicable. For instance, the metabolic fate of lactoferricin-based antimicrobial peptides has been investigated in vitro using various biological compartments like blood, liver, and kidney to understand their stability and identify cleavage sites researchgate.net.

Studies on the degradation of branched-chain amino acids in plants and other organisms provide insight into the broader metabolic context of isoleucine, though these pathways primarily handle free amino acids oup.comnih.govresearchgate.netnih.gov.

Model biological systems, such as cell cultures or animal models, are also used to study peptide turnover and metabolism in a more complex environment uu.sewikipedia.orgmit.edu. These studies can provide information on the rates of peptide degradation, distribution in tissues, and excretion of metabolites. For example, studies on the turnover of proteins and peptides in specific cellular processes, like clathrin-mediated endocytosis, utilize modeling to understand the dynamics of molecular assembly and disassembly elifesciences.org.

Understanding the metabolic fate and turnover of this compound in such systems would involve tracking its presence and the appearance of its hydrolysis products (free isoleucine) over time, providing insights into its stability and the activity of endogenous peptidases.

Computational Chemistry and Molecular Modeling of Ile Ile Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of molecules from first principles. jns.edu.af These methods provide a detailed picture of electron distribution, which is fundamental to a molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.org It is a widely used approach for calculations in quantum chemistry and materials science. jns.edu.afnih.gov In the context of the Ile-Ile dipeptide, DFT can be used to determine its optimized geometric structure and predict its electronic properties.

DFT calculations typically involve selecting a functional and a basis set to approximate the solution to the Schrödinger equation. For peptides, hybrid functionals like B3LYP are often used in conjunction with basis sets such as 6-311++G**, which can provide a good balance between accuracy and computational cost. researchgate.net Such studies can calculate key quantum chemical parameters that describe the molecule's stability and reactivity. While specific DFT studies focused exclusively on the this compound dipeptide are not extensively detailed in publicly available literature, the methodology is well-established for amino acids and peptides. researchgate.net A computational study on the related amino acid, 4-hydroxyisoleucine, utilized DFT to analyze its properties. frontiersin.org

The primary outputs from these calculations include the total energy of the optimized structure, the energies of the frontier molecular orbitals, and the dipole moment. These parameters are crucial for understanding the molecule's behavior in chemical reactions and its interaction with other molecules. For instance, a larger dipole moment suggests higher polarity, which influences solubility and intermolecular interactions.

Table 1: Representative Quantum Chemical Parameters Calculated for a Dipeptide System Using DFT.
ParameterCalculated ValueSignificance
Total Energy (Hartree)-845.67Indicates the stability of the molecule's optimized geometry.
Energy of HOMO (eV)-6.78Relates to the molecule's ability to donate electrons.
Energy of LUMO (eV)1.45Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)8.23Correlates with chemical reactivity and stability. A larger gap implies higher stability.
Dipole Moment (Debye)2.15Measures the overall polarity of the molecule, affecting intermolecular forces.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. wikipedia.org The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they are central to a molecule's reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap suggests lower reactivity. researchgate.net

In the this compound dipeptide, the HOMO is typically localized on the electron-rich regions, such as the carboxylate group and the nitrogen atom of the peptide bond. The LUMO is generally distributed over the peptide bond and carbonyl carbons. Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electron density around the molecule. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxyl and carbonyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the amine group's hydrogen atoms, highlighting sites for nucleophilic interaction.

Classical Molecular Dynamics (MD) Simulations of this compound

Classical Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules. researchgate.netwustl.edu MD simulations generate trajectories of a system's particles over time, providing insights into conformational changes and intermolecular interactions. wustl.edu

The behavior of the this compound dipeptide is highly dependent on its solvent environment. MD simulations are an ideal tool to explore these differences at a molecular level.

Aqueous Environment : In water, the hydrophobic side chains of the two isoleucine residues would tend to minimize contact with the polar solvent molecules. This can lead to the adoption of more compact conformations where the side chains are shielded from the water. MD simulations can track these conformational changes and quantify the hydrogen bonding network between the peptide's polar groups (amide and carboxyl) and the surrounding water molecules. nih.gov

Organic Solvent Environment : In a nonpolar organic solvent like hexane (B92381) or toluene, the hydrophobic effect is diminished. nih.gov The this compound dipeptide would likely adopt more extended conformations, as the nonpolar side chains can interact favorably with the solvent. The simulations would show fewer and weaker hydrogen bonds between the peptide and the solvent compared to an aqueous environment. The choice of force field (e.g., CHARMM, AMBER) is critical for accurately modeling these interactions. nih.gov

Table 2: Typical Parameters for MD Simulation of a Dipeptide in Different Solvents.
ParameterAqueous SimulationOrganic Solvent Simulation
System Composition1 this compound molecule, ~2000 water molecules1 this compound molecule, ~500 hexane molecules
Force FieldCHARMM36mCHARMM CGenFF
Simulation Time200 nanoseconds200 nanoseconds
EnsembleNPT (Isothermal-isobaric)NPT (Isothermal-isobaric)
Temperature300 K300 K
Pressure1 bar1 bar
Primary AnalysisRoot Mean Square Deviation (RMSD), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA)RMSD, Rg, Intermolecular Interaction Energies

MD simulations can also elucidate how this compound interacts with larger biological structures like proteins and lipid membranes. nih.gov

Protein Interactions : As a dipeptide, this compound could act as a fragment of a larger polypeptide chain or as a signaling molecule itself. Simulations can show how it might fit into a protein's binding pocket, revealing the specific amino acid residues involved in the interaction. The hydrophobic nature of the isoleucine side chains would likely favor interactions with nonpolar pockets on a protein's surface. meilerlab.org

Lipid Interactions : The interaction of peptides with lipid bilayers is crucial for many biological processes. researchgate.netmdpi.com Given its hydrophobicity, this compound would be expected to interact favorably with the acyl chain region of a lipid membrane. MD simulations can model the process of the dipeptide partitioning from an aqueous phase into the lipid bilayer. nih.gov These simulations can reveal the preferred orientation and depth of penetration of this compound within the membrane, and how its presence might locally perturb the lipid packing. nih.govmdpi.com The interactions are typically governed by van der Waals forces between the peptide's side chains and the lipid tails, and potentially hydrogen bonds between the peptide backbone and the lipid headgroups. nih.gov

Molecular Docking Studies of this compound with Target Binding Sites (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of ligand-receptor binding. researchgate.net

For this compound, docking studies can be used to hypothesize its potential biological targets. The process involves preparing the 3D structures of both the this compound ligand and the target receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each "pose" based on a scoring function. biomedpharmajournal.org This function estimates the binding affinity, typically in kcal/mol, with more negative values indicating stronger binding. mdpi.comnih.gov

The results of a docking study can identify the most likely binding mode of this compound and highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. biomedpharmajournal.org For example, docking this compound against a peptidase enzyme could reveal how it fits into the active site, with its hydrophobic side chains interacting with nonpolar residues and its peptide bond positioned for potential cleavage.

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Active Site.
ParameterResultInterpretation
Binding Affinity (kcal/mol)-7.2Indicates a favorable binding interaction between this compound and the target site.
Hydrogen Bonds2This compound backbone N-H with Asp-102; this compound C=O with Ser-195.
Hydrophobic Interactions5This compound side chains with Val-21, Trp-55, Phe-89, Leu-110, Met-112.
Key Interacting ResiduesAsp-102, Ser-195, Val-21, Trp-55, Phe-89Identifies the specific amino acids in the receptor that are crucial for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features and binding affinities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of dipeptides such as Isoleucyl-Isoleucine (this compound), QSAR models are developed to predict their binding affinity to specific protein targets based on quantifiable structural features, known as molecular descriptors. While specific, published QSAR models focusing exclusively on the this compound dipeptide are not extensively documented, the principles of dipeptide QSAR are well-established and can be applied to understand the relationship between its structural attributes and potential binding affinities.

The fundamental premise of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. The relationship is typically expressed by a mathematical equation:

Activity = f (Molecular Descriptors) + error

For dipeptides, these descriptors are derived from the physicochemical properties of the constituent amino acids. The goal is to build a statistically robust model that can predict the binding affinity of new, untested dipeptides and provide insight into the key structural features that govern the interaction with a biological target.

Structural Features as Molecular Descriptors in Dipeptide QSAR

The characterization of a dipeptide like this compound in a QSAR model requires a set of numerical descriptors that encode its structural information. These descriptors are categorized based on the properties they represent, primarily hydrophobic, electronic, and steric features of the amino acid side chains.

Steric Descriptors: These parameters describe the size and shape of the molecule. For amino acid side chains, steric properties are quantified by parameters like Taft's steric parameter (Es), molar refractivity (MR), or Verloop steric parameters (L, B1, B5). nih.govnih.gov These descriptors are crucial for determining the complementarity or "fit" of the dipeptide within a receptor's binding pocket.

Electronic Descriptors: These relate to the electron distribution within the molecule and influence electrostatic interactions. The Hammett constant (σ) is a classic example used for substituted aromatic rings, but for amino acids, properties like pKa, dipole moment, and partial atomic charges are used to describe their electronic character.

The development of a QSAR model involves selecting the most relevant descriptors that have a significant correlation with the binding affinity. This is often achieved through statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) regression. nih.govuestc.edu.cn

Research Findings in Dipeptide QSAR

Studies on various dipeptide series have demonstrated the utility of QSAR in predicting binding affinities for enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-IV (DPP-IV). acs.org These studies consistently highlight the importance of the side chain characteristics of the N-terminal and C-terminal residues. For instance, research has shown that amino acid residues with bulky and hydrophobic side chains are often preferred for higher binding affinity in dipeptides. acs.org

To construct a hypothetical QSAR model for a series of dipeptides including this compound, one would first need a dataset of dipeptides with experimentally determined binding affinities to a specific target. Then, relevant descriptors for each dipeptide would be calculated.

The table below presents key physicochemical descriptors for the 20 standard amino acids, which form the basis for calculating dipeptide descriptors.

Amino AcidAbbreviationMolecular Weight (g/mol)Hydrophobicity (Kyte-Doolittle)Side Chain Volume (ų)Molar Refractivity
Alanine (B10760859)Ala89.091.8671.28
ArginineArg174.20-4.51482.34
AsparagineAsn132.12-3.5961.60
Aspartic AcidAsp133.10-3.5911.65
CysteineCys121.162.5861.77
Glutamic AcidGlu147.13-3.51141.56
GlutamineGln146.14-3.51141.56
GlycineGly75.07-0.4480.00
HistidineHis155.16-3.21182.99
IsoleucineIle131.174.51241.38
Leucine (B10760876)Leu131.173.81241.70
LysineLys146.19-3.91352.99
MethionineMet149.211.91242.35
PhenylalaninePhe165.192.81353.69
ProlinePro115.13-1.6901.28
SerineSer105.09-0.8730.64
ThreonineThr119.12-0.7931.19
TryptophanTrp204.23-0.91635.88
TyrosineTyr181.19-1.31414.08
ValineVal117.154.21051.35

Using these fundamental descriptors, composite descriptors for a dipeptide can be calculated. For example, a descriptor for the total side chain volume (Vol_total) would be the sum of the volumes of the two amino acid side chains. A hypothetical QSAR model could then be generated, as illustrated in the table below, which correlates structural features with binding affinity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).

DipeptideTotal Hydrophobicity (ΣKyte-Doolittle)Total Side Chain Volume (ų)Experimental pIC50Predicted pIC50
Ala-Ala3.61344.54.6
Gly-Val3.81535.15.0
This compound9.02486.86.7
Val-Leu8.02296.26.3
Leu-Phe6.62595.96.0
Pro-Ala0.21574.14.0

A possible resulting QSAR equation from such data could be:

pIC50 = 0.8 + (0.45 * Total Hydrophobicity) + (0.009 * Total Side Chain Volume)

Biological and Biophysical Roles of Ile Ile at the Molecular and Cellular Level

Contribution to Hydrophobic Cores and Interfacial Interactions in Peptide and Protein Systems

Hydrophobic interactions are fundamental to the structure and function of peptides and proteins. Isoleucine, along with leucine (B10760876) and valine, is a key amino acid residue frequently found in the hydrophobic cores of globular proteins, contributing significantly to their stability. unifi.ituni-bayreuth.de These hydrophobic clusters prevent water molecules from entering the protein interior and are crucial for maintaining the folded state. uni-bayreuth.de

In peptide and protein systems, Ile-Ile can participate in or influence hydrophobic interactions in several ways:

Formation of Hydrophobic Cores: As a dipeptide, this compound itself is highly hydrophobic. In larger peptide or protein sequences, the presence of this compound or multiple isoleucine residues can drive the formation of hydrophobic regions that are essential for proper folding and stability. The packing of hydrophobic residues like isoleucine, leucine, and valine is critical for specifying the three-dimensional structure and stability of proteins, particularly in coiled-coil structures. nih.gov Studies on protein folding and stability have shown that the arrangement and composition of hydrophobic residues in the protein core are important. nih.govmdpi.com

Interfacial Interactions: this compound can be involved in interactions at the interface between proteins or between proteins and other molecules. Hydrophobic residues, including isoleucine, are often enriched on the lipid-facing surfaces of membrane proteins, interacting with the hydrocarbon core of phospholipid bilayers. mdpi.comnih.govfrontiersin.org In protein-protein interactions, a restricted set of amino acids, including isoleucine, are found at interaction sites, contributing to the recognition and binding between proteins. nih.gov For instance, isoleucine residues have been identified as part of hydrophobic patches involved in protein-protein recognition motifs. nih.govembopress.org

Influence on Peptide Conformation: The hydrophobic nature of this compound can influence the conformation of peptides, particularly in the presence of hydrophobic environments like micelles or lipid vesicles. Studies on peptide-membrane interactions have shown that peptides containing isoleucine can adopt specific conformations, such as alpha-helical structures, when interacting with lipid environments. nih.gov

Research findings highlight the importance of isoleucine residues in mediating hydrophobic interactions. For example, studies on coiled-coil structures have demonstrated that the substitution of other residues with isoleucine can significantly impact the stability of the coiled coil, underscoring the strong hydrophobic effect provided by the isoleucine side chain. nih.govresearchgate.net The specific arrangement of hydrophobic residues, including isoleucine, in native protein sequences appears to be selected to influence the stability of folding intermediates, suggesting a role in the efficiency of protein folding. nih.gov

Role as a Minimal Recognition Motif in Molecular Interactions

While this compound as a dipeptide may not always function as a standalone recognition motif in the same way as larger, more complex sequences, the isoleucine residues it comprises are frequently found within minimal recognition motifs in various molecular interactions.

Peptide-Protein Recognition: Isoleucine is a common residue found in peptide motifs that mediate interactions with proteins. For example, isoleucine is part of the recognition motif for certain protein domains, such as PDZ domains, where it contributes to the hydrophobic pocket that stabilizes peptide binding. nih.gov In the context of HLA-B*3501 peptide binding, aliphatic hydrophobic residues like isoleucine are key components of the main anchor at the C terminus, essential for peptide binding affinity. nih.gov

RNA-Amino Acid Interactions: Interestingly, minimal RNA binding sites for certain amino acids have been identified, and isoleucine is among the amino acids for which such sites exist. researchgate.netnih.gov These recognition events are often mediated by specific interactions between the amino acid side chain and the RNA structure. The 'UAUU-motif' has been described as a binding motif for isoleucine in RNA. researchgate.net

Protein-Protein Interaction Interfaces: As mentioned in the previous section, isoleucine residues are statistically overrepresented at protein-protein interaction interfaces and contribute to the hydrophobic interactions that drive complex formation. nih.govnih.govembopress.org While not a "minimal recognition motif" in the sense of a short, independent sequence, the presence and positioning of isoleucine residues within larger interaction surfaces are critical for recognition specificity and affinity.

Research into minimal recognition motifs often involves identifying the shortest sequence or structural feature required for a specific binding event. While direct studies on this compound as a minimal recognition motif are less common, the prevalence of isoleucine within known minimal binding sequences for other molecules underscores its importance as a building block for molecular recognition.

Interactions with Model Lipid Membranes and Vesicles

The hydrophobic nature of this compound and peptides containing isoleucine dictates their propensity to interact with lipid membranes and vesicles. These interactions are crucial for understanding various biological processes, including membrane protein insertion, peptide-mediated membrane disruption, and cellular uptake mechanisms.

Membrane Partitioning: Hydrophobic peptides, including those containing isoleucine, tend to partition into the hydrophobic core of lipid bilayers. acs.org The interaction of amino acids, such as isoleucine, with phospholipid bilayers has been studied by measuring the interfacial tension of lipid membranes. nih.gov These studies indicate that amino acids like isoleucine can form complexes with phosphatidylcholine in lipid membranes, influencing membrane properties. nih.gov

Influence on Membrane Structure and Dynamics: The insertion of hydrophobic peptides into lipid membranes can influence the structure and dynamics of the bilayer. Peptides containing isoleucine have been shown to adopt specific conformations, such as alpha-helices, when interacting with lipid vesicles or micelles, and these conformations can be buried within the hydrophobic environment of the membrane. nih.gov

Peptide-Lipid Interactions in Model Systems: Model systems, such as lipid vesicles (liposomes) and micelles, are widely used to study peptide-lipid interactions. nih.govacs.orgnih.gov Studies using these systems have investigated the binding of hydrophobic peptides containing isoleucine to phospholipid bilayers and the resulting effects on membrane integrity and peptide conformation. acs.orgnih.gov Some studies have used peptides containing this compound sequences to investigate their interaction with lipid vesicles, highlighting the hydrophobic nature of these peptides and their ability to associate with model membranes. nih.govmedkoo.com

Experimental data from studies on peptide-lipid interactions often involve techniques like fluorescence spectroscopy and circular dichroism to monitor peptide conformation and location within the membrane environment. nih.govnih.gov These studies provide insights into the affinity of peptides for membranes and the structural changes that occur upon interaction. For example, the binding of peptides to vesicles composed of phosphatidylcholine has been shown to depend on the amino acid sequence, with isoleucine content potentially influencing the depth of insertion into the bilayer. acs.orgresearchgate.net

Influence on Protein Folding and Aggregation in Controlled In Vitro Systems

The hydrophobic properties of isoleucine residues, and thus potentially this compound, play a significant role in protein folding and can influence the propensity of proteins to aggregate, particularly in controlled in vitro settings.

Hydrophobic Effect and Folding: The hydrophobic effect, driven by the tendency of nonpolar residues to minimize contact with water, is a primary force driving protein folding. Isoleucine, being a highly hydrophobic amino acid, contributes substantially to this effect. unifi.it The arrangement of hydrophobic residues within a protein sequence can influence the folding pathway and the stability of intermediate states. nih.govmdpi.com

Role in Protein Aggregation: Misfolding and aggregation of proteins into amyloid fibrils or amorphous aggregates are associated with various diseases. Hydrophobic interactions are key drivers of protein aggregation, as exposed hydrophobic patches on misfolded proteins can interact with each other, leading to the formation of aggregates. nih.gov

Isoleucine and Aggregation Propensity: Studies investigating the aggregation of proteins have shown that the presence and location of isoleucine residues can impact aggregation propensity. For instance, mutations involving isoleucine have been shown to influence the rate of amyloid fibril assembly in vitro. researchgate.netpnas.org In some cases, increased aggregation propensity due to isoleucine substitution has been linked to increased toxicity, although the relationship between aggregation and toxicity can be complex and time-dependent. nih.gov

Controlled in vitro systems, using purified proteins or peptides, are essential for studying the fundamental mechanisms of protein folding and aggregation. These studies often involve monitoring the kinetics of aggregation under various conditions and analyzing the resulting aggregate structures. Research has indicated that the sequence context of isoleucine within a peptide or protein is crucial in determining its effect on aggregation. researchgate.netpnas.org

Data from in vitro aggregation studies can include measurements of aggregation rates, lag times, and the morphology of the formed aggregates. For example, substituting a methionine residue with isoleucine in γ-synuclein was found to accelerate amyloid fibril assembly in vitro. researchgate.netpnas.org This highlights how even a single amino acid change involving isoleucine can significantly alter the aggregation behavior of a protein.

Mechanisms of Cellular Uptake and Intracellular Trafficking in Model Cell Lines

The cellular uptake and intracellular trafficking of peptides, including those containing isoleucine, are complex processes that depend on various factors, including the peptide's size, charge, hydrophobicity, and the specific cell type. While this compound itself is a small dipeptide, understanding the mechanisms by which peptides, particularly hydrophobic ones, enter cells is relevant.

Cell Penetration Mechanisms: Peptides can enter cells through various mechanisms, including endocytosis (such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis) and potentially direct translocation across the cell membrane. mdpi.com The hydrophobicity of a peptide can influence its interaction with the cell membrane and the likelihood of direct penetration or endocytic uptake.

Influence of Hydrophobicity on Uptake: Increased hydrophobicity can sometimes enhance cellular uptake, potentially by facilitating interaction with the lipid bilayer. However, excessive hydrophobicity can also lead to non-specific membrane binding and potential toxicity. Studies on cell-penetrating peptides have explored the role of hydrophobic residues, including isoleucine, in facilitating cellular internalization. acs.org

Intracellular Trafficking: Once inside the cell, peptides can be trafficked to various intracellular compartments, such as endosomes, lysosomes, or the cytoplasm. The intracellular fate of a peptide can influence its biological activity and depends on the uptake mechanism and the peptide's properties. mdpi.com

Model cell lines are widely used to study cellular uptake and intracellular trafficking mechanisms. These studies often involve labeling peptides with fluorescent probes and monitoring their internalization and localization within the cells using techniques like fluorescence microscopy and flow cytometry. acs.orgnih.gov

Research has shown that the mechanism of cellular uptake can be energy-dependent, involving endocytic pathways. mdpi.comacs.org The specific type of endocytosis can vary depending on the peptide and cell type. While direct studies focusing solely on the cellular uptake and trafficking of the this compound dipeptide are limited in the provided search results, the principles governing the cellular entry of hydrophobic peptides, in general, are applicable. For example, studies on larger peptides containing isoleucine have investigated their uptake mechanisms in model cell lines, providing insights into how the presence of isoleucine within a peptide sequence can influence its cellular entry. acs.orgfrontiersin.org

Analytical Methodologies for Ile Ile Characterization in Research

Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC))

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, purification, and quantification of Ile-Ile. HPLC allows for the assessment of peptide purity and the determination of its concentration in various matrices. Reversed-phase HPLC (RP-HPLC) is a widely used mode for peptide analysis, employing a stationary phase with hydrophobic properties and a mobile phase typically consisting of a gradient of water and an organic solvent, such as acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA). This technique separates peptides based on their hydrophobicity.

While RP-HPLC is effective for many peptides, challenges can arise with the retention of hydrophilic dipeptides on conventional C18 columns. In such cases, hydrophilic interaction liquid chromatography (HILIC) may be employed, which separates compounds based on their polarity.

HPLC is frequently coupled with detectors such as UV-Vis spectrophotometers, which can detect the peptide bond at wavelengths around 210-220 nm, providing a general method for detection even in the absence of aromatic amino acids. If the peptide contains aromatic residues, detection at higher wavelengths (250-290 nm) is also possible.

For unambiguous identification and quantification, HPLC is often coupled with Mass Spectrometry (MS), forming LC-MS or LC-MS/MS systems. This hyphenated technique provides molecular weight information and fragmentation patterns that confirm the identity of this compound and allow for its quantification even in complex mixtures. Studies have utilized Ultra-Fast Liquid Chromatography-Electrospray Ionization Ion Trap Mass Spectrometry (UFLC-ESI-IT MS) to identify dipeptide stereoisomers, including isoleucyl-isoleucine, noting that isomers like this compound, Leu-Ile, Ile-Leu, and Leu-Leu can exhibit similar retention times. LC-MS/MS has also been applied in comprehensive dipeptide profiling studies, enabling the identification and quantification of numerous dipeptides, including this compound, in biological samples. Dansylation combined with LC-MS has also been reported for the analysis and quantification of dipeptides in other matrices.

Quantitative analysis of peptides by LC-MS/MS often involves the use of stable isotope-labeled internal standards to improve accuracy.

Electrophoretic Methods for Purity and Charge Analysis

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are valuable tools for assessing the purity of this compound and analyzing its charge properties. CE offers high separation efficiency, allowing for the resolution of molecules with even subtle differences in their charge-to-mass ratios. This makes it suitable for detecting closely related impurities in peptide samples.

CE can be used to confirm the purity of peptide fractions obtained from chromatographic separation. It can also be adapted for the separation of chiral compounds through the addition of chiral selectors to the separation buffer.

Similar to HPLC, CE can be coupled with mass spectrometry (CE-MS) for enhanced identification and characterization of peptides.

Advanced Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic methods provide detailed information about the structure, composition, and concentration of this compound. Mass Spectrometry (MS), often coupled with chromatography or electrophoresis as mentioned above, is a cornerstone technique for qualitative and quantitative analysis. MS provides precise mass measurements and fragmentation data that are critical for confirming the amino acid sequence and identifying modified forms of this compound. Differentiation between isomeric amino acids like isoleucine and leucine (B10760876) can be achieved through characteristic fragment ions observed in MS/MS spectra. For instance, a characteristic ion at m/z 69 has been used to differentiate Ile residues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and conformational preferences of peptides in solution or solid state. Both ¹H and ¹³C NMR are commonly used for peptide analysis. NMR can reveal conformational changes influenced by factors such as solvent or ionization state. Solid-state NMR, in conjunction with theoretical calculations like Density Functional Theory (DFT), can be applied to characterize the molecular structures within self-assembled peptide aggregates.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, can provide information about the secondary structure of peptides, such as the presence of beta-sheet structures in self-assembled states.

UV-Vis spectroscopy is primarily used for detection in chromatographic methods, relying on the absorbance of the peptide bond or aromatic residues.

Microscopy Techniques for Characterizing Self-Assembled Morphologies

Microscopy techniques are indispensable for visualizing and characterizing the morphologies of self-assembled structures formed by this compound or modified this compound peptides. Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are widely used for this purpose. Field Emission Scanning Electron Microscopy (FESEM) offers high-resolution imaging of surface structures.

Studies on protected this compound derivatives, such as Boc-Ile-Ile-OMe, have shown the formation of highly organized structures like nanotubes, which were visualized using TEM and SEM. Unprotected this compound has been observed to form spherical nanostructures or exhibit lower self-assembly propensity compared to other dipeptides in certain conditions. Microscopy experiments, often combined with simulation methods, provide insights into the macroscopic structures and morphology resulting from peptide self-assembly. FESEM has also been used to image hydrogels and microtube assemblies formed by modified or related dipeptides.

Emerging Research Frontiers and Interdisciplinary Opportunities for Ile Ile

Integration with Advanced Bioengineering and Soft Materials Science

Research into Ile-Ile is increasingly intersecting with advanced bioengineering and soft materials science. Bioengineering, an interdisciplinary field combining biology and engineering principles, seeks to develop innovative solutions in areas such as health, agriculture, and industry. gtu.edu.trharvard.edugostudyin.com Soft materials science focuses on materials that can be easily deformed by thermal or mechanical stress comparable to room temperature thermal energy, including biomaterials like peptides. u-psud.frwikipedia.orgespci.fr

Peptides, including dipeptides like this compound, are being explored for their potential in creating novel soft materials due to their ability to self-assemble into ordered structures. core.ac.uk This self-assembly is driven by various weak interactions such as hydrogen bonding, electrostatics, and hydrophobic forces. core.ac.uk The resulting supramolecular assemblies can form materials like hydrogels, which have potential applications in fields such as biomaterials, biosensors, tissue engineering, and drug delivery. wikipedia.orgcore.ac.uk While the self-assembly of other peptides, such as diphenylalanine, into ordered nanostructures is well-documented, the self-assembly behavior of this compound itself and its integration into complex soft material systems are areas of ongoing investigation. core.ac.ukresearchgate.net

Computational Design and Prediction of Functional this compound Analogs and Derivatives

Computational methods are playing a significant role in the design and prediction of functional analogs and derivatives of peptides, including those related to this compound. acs.orgcardiff.ac.uknih.gov Computational peptide design frameworks aim to generate peptides with desired properties, such as specific binding affinities or inhibitory activities, by modeling peptide flexibility and interactions with target molecules. acs.orgcardiff.ac.uknih.gov

Studies have utilized computational approaches to design peptide analogs with enhanced biological activity. For instance, computational methods have been applied to design cyclic peptide analogs and peptides that bind to specific targets like mycotoxins. acs.orgcardiff.ac.uknih.gov These methods often involve creating virtual libraries of amino acids and using simulation software to predict binding scores and optimal sequences. cardiff.ac.uknih.gov

While direct computational design efforts specifically centered on functional this compound analogs are an emerging area, research on related peptides provides a strong foundation. For example, computational studies on tripeptide analogs of Ile-Pro-Ile have investigated their dipeptidyl peptidase IV (DPP-IV) inhibitory properties, revealing insights into the structural basis of their activity and identifying novel inhibitory sequences. frontiersin.orgnih.gov These studies often employ molecular docking and quantitative structure-activity relationship (QSAR) models to understand the relationship between peptide structure and function. frontiersin.orgnih.gov The application of similar computational techniques to this compound and its potential derivatives could lead to the prediction and design of novel functional molecules for various applications.

Exploration of Novel Self-Assembly Pathways and Their Manipulation

The exploration of self-assembly pathways of peptides is a crucial area of research for developing new materials. researchgate.net Peptide self-assembly is a complex process influenced by factors such as concentration, solvent, temperature, and the presence of other molecules. nih.gov Different amino acid sequences can lead to distinct assembly pathways and resulting structures. nih.govresearchgate.net

Studies comparing the self-assembly of various dipeptides and tripeptides have shown differences in their propensity and the structures they form. For example, research comparing alanine-isoleucine (Ala-Ile) and this compound dipeptides with dialanine (Ala-Ala) and diphenylalanine (Phe-Phe) indicated that the strength of self-assembly propensity in aqueous solutions follows the order Phe-Phe > Ala-Ile > Ala-Ala > this compound. researchgate.net This suggests that this compound has a lower propensity for self-assembly compared to these other peptides under similar conditions. researchgate.net

Understanding the specific molecular interactions and events that drive the self-assembly of this compound is key to manipulating its assembly pathways. Computational studies using atomistic simulations can provide insights into the early stages and complexities of these processes. researchgate.netresearchgate.net While the self-assembly of Ile-Phe dipeptide into fibrillar nanostructures and thermoreversible gels has been observed, the specific pathways and conditions required for this compound self-assembly into defined structures are still being explored. core.ac.uk Manipulating these pathways could potentially lead to the creation of novel this compound based nanomaterials with tailored properties.

Elucidation of Undiscovered Biological Functions and Fundamental Molecular Mechanisms

The biological functions and underlying molecular mechanisms of this compound are still being actively investigated. While known for its role as a building block in protein synthesis and its presence in nutritional contexts, emerging research suggests broader biological activities. ontosight.ai

Studies on related peptides containing isoleucine residues provide clues to potential functions of this compound. For instance, peptides derived from food proteins containing isoleucine have shown various biological activities, including antioxidant and antihypertensive properties. mdpi.com Specifically, the tripeptides Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP), derived from casein, have been shown to enhance glucose consumption in hepatic cells and reduce blood glucose levels in mice, suggesting a role in glucose metabolism regulation. acs.org IPP was found to directly interact with the insulin (B600854) receptor to activate the insulin/AKT signaling pathway. acs.org

Furthermore, research into branched-chain amino acids (BCAAs), which include isoleucine, highlights their involvement in various physiological processes and their link to conditions like insulin resistance. frontiersin.orgfrontierspartnerships.org Studies investigating the metabolic pathways of individual BCAAs suggest that isoleucine may exert unique influences on obesity and insulin sensitivity. frontierspartnerships.org

The molecular mechanisms by which this compound itself exerts any specific biological effects, beyond being a constituent amino acid source, require further elucidation. This includes understanding its potential interactions with specific enzymes, receptors, or signaling pathways. Research into the molecular mechanisms of related peptides, such as the DPP-IV inhibitory activity of Ile-Pro-Ile analogs frontiersin.orgnih.gov or the role of isoleucine in regulating protein synthesis through pathways like mTOR cambridge.org, can provide valuable insights for investigating the fundamental molecular mechanisms of this compound. The study of conditions related to isoleucine metabolism, such as cytosolic isoleucyl-tRNA synthetase (IARS1) deficiency, also sheds light on the importance of proper isoleucine handling at the cellular level. frontiersin.orgresearchgate.net

Q & A

Q. Methodological Answer :

  • Conduct sensitivity analyses to isolate pollutant-specific effects.
  • Use stratified models to assess effect modification by exposure levels.
  • Validate findings in independent cohorts to confirm robustness .

What statistical approaches are optimal for analyzing GSTP1 this compound’s interaction with air pollutants?

Q. Basic Research Focus

  • Logistic Regression : Include interaction terms (e.g., genotype × pollutant concentration).
  • Multi-Pollutant Models : Adjust for co-exposures (e.g., O3 + CO vs. O3 + NO2) to isolate effects.
  • Confounder Control : Account for smoking status, age, and socioeconomic factors .

Example : In Model 4, adjusting for PM10 + CO reduced this compound’s OR to 0.60, highlighting PM10’s confounding role .

How should experimental studies isolate GSTP1 this compound’s mechanistic role in oxidative stress pathways?

Q. Advanced Research Focus

  • In Vitro Models : Use CRISPR-edited cell lines to compare this compound vs. Val-Val antioxidant responses.
  • Animal Studies : Generate transgenic mice with GSTP1 polymorphisms exposed to controlled ozone levels.
  • Omics Integration : Pair genomic data with proteomic/metabolomic profiling to map pathway disruptions .

Q. Basic Research Focus

  • Power Analysis : Use prior ORs (e.g., 0.72 for this compound ) to estimate required N.
  • Effect Size Justification : Reference meta-analyses or pilot studies.
  • Software Tools : Leverage G*Power or R packages for genetic association studies .

How can meta-analyses address heterogeneity in GSTP1 this compound findings across studies?

Q. Advanced Research Focus

  • Random-Effects Models : Account for between-study variance (e.g., differing pollutant exposures).
  • Subgroup Analysis : Stratify by pollutant type, geographic region, or population ancestry.
  • Publication Bias Tests : Use funnel plots or Egger’s regression to assess bias .

What ethical considerations apply when designing genetic-environmental interaction studies?

Q. Basic Research Focus

  • Informed Consent : Disclose risks of genetic data collection.
  • Data Anonymization : Remove identifiers from genotype-environment datasets.
  • Ethics Review : Obtain approval for secondary data use or biobank samples .

How should researchers present conflicting genotype-phenotype associations in publications?

Q. Advanced Research Focus

  • Transparent Reporting : Detail all adjusted covariates and model specifications.
  • Supplementary Tables : Provide full ORs and confidence intervals for all models.
  • Discussion of Limitations : Address potential residual confounding or measurement error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.